11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Synthesis Analysis
The synthesis of dibenzo[b,e][1,4]diazepin-1-ones typically involves the cyclization of precursor molecules. For example, 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones have been synthesized through dehydrative cyclization using polyphosphoric acid (Matsuo et al., 1986). Another method involves the condensation and cyclization of specific substituted benzaldehydes with cyclohexenone derivatives, leading to various substituted phenyl dibenzo[b,e][1,4]diazepin-1-ones (Cortéas et al., 2004).
Molecular Structure Analysis
The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones, including the compound of interest, is corroborated through various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS). These techniques confirm the complex cyclic structure and substitution patterns of these compounds (Cortéas et al., 2002).
Chemical Reactions and Properties
Dibenzo[b,e][1,4]diazepin-1-ones participate in various chemical reactions, including but not limited to alkylation, acetylation, and nitrosation, which modify their chemical properties and potentially their biological activity (Chechina et al., 2015). These reactions are crucial for the further functionalization of the core structure.
Physical Properties Analysis
While specific details on the physical properties of 11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are scarce, related compounds in this class generally possess solid-state characteristics at room temperature and demonstrate varying solubilities in organic solvents. Their physical form, solubility, and melting points are typically characterized using techniques like X-ray crystallography and differential scanning calorimetry (DSC) (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties of dibenzo[b,e][1,4]diazepin-1-ones include their reactivity towards various chemical reagents and conditions. These compounds have been studied for their potential as chemosensors due to their ability to form complexes with metal cations and exhibit fluorescence upon complexation (Tolpygin et al., 2012). Additionally, their electronic and molecular structure allows for interesting rearrangements and reactions under specific conditions, further illustrating their complex chemical behavior (Ramírez-G. et al., 1999).
properties
IUPAC Name |
6-(2,5-dimethylphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-15-9-10-16(2)18(12-15)25-24-21(26-19-6-3-4-7-20(19)27-25)13-17(14-22(24)28)23-8-5-11-29-23/h3-12,17,25-27H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYYPZFJRIALTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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